molecular formula C16H23N3O4 B3181090 Tert-butyl 2-methyl-4-(4-nitrophenyl)piperazine-1-carboxylate CAS No. 537717-41-2

Tert-butyl 2-methyl-4-(4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B3181090
CAS No.: 537717-41-2
M. Wt: 321.37 g/mol
InChI Key: KDBDFFJYINSEQA-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-4-(4-nitrophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent at the 2-position, and a 4-nitrophenyl group at the 4-position of the piperazine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting cancer, infectious diseases, and enzyme inhibition . The Boc group enhances stability during synthetic steps, while the nitrophenyl moiety provides electronic diversity for downstream functionalization.

Properties

IUPAC Name

tert-butyl 2-methyl-4-(4-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-12-11-17(13-5-7-14(8-6-13)19(21)22)9-10-18(12)15(20)23-16(2,3)4/h5-8,12H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBDFFJYINSEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-4-(4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with appropriate reagents. One common method involves the use of tert-butyl chloroformate and 4-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-4-(4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-methyl-4-(4-nitrophenyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-4-(4-nitrophenyl)piperazine-1-carboxylate involves its interaction with molecular targets in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Physical and Electronic Properties

  • Crystallography and Conformation: The non-methylated analog (tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate) exhibits a planar nitrophenyl group with a dihedral angle of 6.2° relative to the piperazine ring, as confirmed by X-ray diffraction . The methyl group in the target compound may introduce torsional strain, altering molecular packing. DFT calculations for the non-methylated analog show a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability .
  • NMR Spectral Data: Non-methylated analog: 1H NMR (DMSO-d6) δ 8.45 (d, J=8.8 Hz, 2H, ArH), 8.01 (d, J=8.8 Hz, 2H, ArH), 3.46–3.36 (m, 4H), 2.96 (t, J=5.1 Hz, 4H), 1.35 (s, 9H) . Sulfonyl derivative: Distinct downfield shifts for sulfonyl-linked protons (δ 7.65–7.57 ppm for aromatic protons) .

Reactivity and Functionalization

  • Nitro Reduction :
    • Sulfonyl derivatives (e.g., tert-butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate) undergo nitro-to-amine reduction using Raney nickel/NaBH4 (96% yield) . The target compound’s nitro group is similarly reducible but may require adjusted conditions due to steric effects from the methyl group.
  • Biological Activity: Sulfonamide derivatives show promise as CHOP pathway activators and NAMPT/PARP1 inhibitors .

Biological Activity

Tert-butyl 2-methyl-4-(4-nitrophenyl)piperazine-1-carboxylate (CAS No. 537717-41-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a piperazine core substituted with a tert-butyl group, a methyl group, and a nitrophenyl moiety. Its structural formula can be represented as follows:

C13H18N4O2\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure is significant as it influences the compound's interaction with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of nitro-substituted compounds. This compound has been evaluated for its activity against various pathogens. The presence of the nitro group is crucial for its biological efficacy.

Table 1: Antimicrobial Activity Data

PathogenMIC (μM)Reference
Mycobacterium tuberculosis0.78
Escherichia coli3.5
Staphylococcus aureus2.0

The compound exhibits significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.78 μM, indicating its potential as an antitubercular agent.

2. Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes involved in bacterial DNA replication. For instance, it has shown dual inhibition of DNA gyrase and topoisomerase IV in Escherichia coli, which are critical targets for antibacterial drugs.

Table 2: Enzymatic Inhibition Data

CompoundTarget EnzymeIC50 (nM)Reference
This compoundDNA gyrase150
This compoundTopoisomerase IV200

3. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine release. In vitro studies have demonstrated its ability to inhibit TNF-alpha production in THP1 cells challenged by LPS, suggesting a role in inflammatory pathways.

Table 3: Anti-inflammatory Activity Data

CompoundCytokine Inhibition (%)Reference
This compoundTNF-alpha40

Case Study 1: Tuberculosis Resistance Mechanisms

A study explored the mechanisms of resistance in Mycobacterium tuberculosis and the role of nitro compounds like this compound in overcoming such resistance. The research emphasized the importance of the nitro group in enhancing intracellular activity against resistant strains, showcasing the compound's potential as a lead candidate in drug development for tuberculosis treatment.

Case Study 2: Dual-targeting Antibacterial Agents

Another investigation focused on developing dual-targeting antibacterial agents based on the structural framework of this compound. The study highlighted modifications to enhance potency and selectivity against bacterial pathogens, demonstrating promising results in both in vitro and in vivo models.

Q & A

Q. What are the key synthetic routes for Tert-butyl 2-methyl-4-(4-nitrophenyl)piperazine-1-carboxylate?

The synthesis typically involves nucleophilic substitution reactions. For example, tert-butyl piperazine-1-carboxylate derivatives react with aryl halides (e.g., 4-nitrobenzyl bromide) under basic conditions (e.g., triethylamine in THF). Critical steps include Boc-group protection, coupling reactions, and purification via silica gel chromatography. Reaction optimization may require adjusting stoichiometry and temperature (e.g., 0°C to room temperature) to minimize side products .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR validate the piperazine ring conformation, nitro group position, and tert-butyl substitution.
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% by area normalization).
  • Mass Spectrometry (LC-MS/HRMS): Confirms molecular weight (e.g., [M+H]+ peak at 362.3 g/mol) and fragmentation patterns .

Q. How does the nitro group influence the compound's reactivity?

The electron-withdrawing nitro group enhances electrophilic substitution at the para position. This property is critical in Suzuki-Miyaura cross-coupling reactions or further functionalization for drug discovery. Computational studies (DFT) predict charge distribution and reaction sites .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst Screening: Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency.
  • Inert Conditions: Nitrogen/argon atmospheres prevent oxidation of sensitive intermediates.
  • Workflow Automation: Continuous flow reactors reduce batch variability .

Q. What strategies resolve discrepancies in crystallographic data?

Contradictions in X-ray diffraction data (e.g., disordered tert-butyl groups) are addressed via:

  • Twinned Refinement: SHELXL software models overlapping electron densities.
  • Low-Temperature Crystallography: Reduces thermal motion artifacts.
  • Complementary Techniques: Pair crystallography with solid-state NMR for conformational validation .

Q. How does the tert-butyl group impact pharmacokinetic properties?

The tert-butyl moiety increases lipophilicity (logP ~2.8), enhancing membrane permeability but potentially reducing aqueous solubility. Stability studies (e.g., pH 1–13 buffers) reveal resistance to hydrolysis, making it suitable for prodrug designs. Molecular dynamics simulations predict metabolic pathways .

Q. What methodologies identify biological targets for this compound?

  • Target Fishing: Chemoproteomics (e.g., affinity chromatography with immobilized compound).
  • Docking Studies: AutoDock Vina or Schrödinger Suite predict binding to kinases or GPCRs.
  • Functional Assays: cAMP/GTPγS binding assays quantify receptor modulation .

Data Contradiction Analysis

Q. Conflicting NMR shifts for the piperazine ring protons—how to reconcile?

Discrepancies arise from dynamic chair-flipping of the piperazine ring. Solutions include:

  • Variable-Temperature NMR: Freezes ring conformations at low temperatures (e.g., −40°C).
  • 2D NOESY: Identifies spatial proximity of protons in distinct conformers .

Q. Divergent bioactivity results across cell lines—what factors contribute?

Variability may stem from:

  • Cell-Specific Metabolism: Cytochrome P450 expression differences.
  • Off-Target Effects: siRNA knockdown screens identify secondary targets.
  • Assay Conditions: Serum protein binding alters free compound concentration .

Structural and Mechanistic Insights

Q. What computational tools predict the compound’s interaction with enzymes?

  • Molecular Dynamics (MD): GROMACS simulates binding stability over 100-ns trajectories.
  • QM/MM Calculations: Gaussian09 models electron transfer during catalysis.
  • SAR Studies: CoMFA/CoMSIA correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-methyl-4-(4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 2-methyl-4-(4-nitrophenyl)piperazine-1-carboxylate

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